Biapenem

Catalog No.
S521178
CAS No.
120410-24-4
M.F
C15H18N4O4S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biapenem

CAS Number

120410-24-4

Product Name

Biapenem

IUPAC Name

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1

InChI Key

MRMBZHPJVKCOMA-YJFSRANCSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O

Solubility

Soluble in DMSO.

Synonyms

3-((6,7-dihydro-5H-pyrazolo(1,2-a)(1,2,4)triazol-4-ium-6-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate, biapenem, CLI 86,815, CLI 86815, CLI-86815, L 627, L-627, LJC 10627, LJC-10627, LJC10,627

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O

Description

The exact mass of the compound Biapenem is 350.10488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Thienamycins - Supplementary Records. It belongs to the ontological category of carbapenems in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

One key area of research focuses on Biapenem's antimicrobial activity. Studies have shown it to be effective against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics []. This includes bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacteriaceae, which are increasingly becoming resistant to common antibiotics []. Research is ongoing to determine the minimum inhibitory concentration (MIC) of Biapenem against various strains and compare it to existing antibiotics [].

Here are some specific examples from the research:

  • A study published in "International Journal of Antimicrobial Agents" found Biapenem to be active against a range of Extended-spectrum beta-lactamase (ESBL)-producing and AmpC beta-lactamase producing Enterobacteriaceae [].
  • Another study published in " Antimicrobial Agents and Chemotherapy" showed Biapenem to be effective against carbapenem-resistant Pseudomonas aeruginosa strains [].

Biapenem is characterized by the chemical formula C₁₅H₁₈N₄O₄S and has a molecular weight of approximately 350.39 g/mol. Its structure includes a beta-lactam ring fused with a thiazolidine ring, which is critical for its antibacterial activity. The presence of a sulfur atom in the side chain differentiates it from traditional penicillins, enhancing its stability against certain bacterial enzymes .

Like other beta-lactam antibiotics, Biapenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. PBPs are enzymes essential for building the bacterial cell wall. Biapenem binding disrupts cell wall formation, leading to bacterial cell death [].

, particularly hydrolysis, which can be catalyzed by beta-lactamases produced by bacteria. These enzymes cleave the beta-lactam ring, rendering the antibiotic ineffective. Studies have shown that Biapenem reacts with metallo-beta-lactamases, which are among the primary defenses bacteria employ against beta-lactam antibiotics . The reaction mechanism involves the formation of an acyl-enzyme intermediate, crucial for understanding how Biapenem can be inactivated by these bacterial enzymes .

Biapenem exhibits potent bactericidal activity due to its ability to bind to penicillin-binding proteins (PBPs) in bacterial cells. This binding inhibits cell wall synthesis, leading to bacterial lysis and death. Its broad-spectrum activity includes effectiveness against various strains of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . Notably, Biapenem's efficacy is comparable to that of imipenem, another well-known carbapenem antibiotic .

Biapenem is primarily used in clinical settings for treating severe bacterial infections, particularly those resistant to other antibiotics. It is effective in treating infections such as pneumonia, urinary tract infections, and intra-abdominal infections. Due to its broad spectrum of activity, it is often reserved for use in cases where other treatments have failed or when infections are caused by multi-drug resistant organisms .

Biapenem has been studied for its interactions with various drugs. Notably, concurrent use with anticoagulants like warfarin can increase the risk of bleeding due to enhanced anticoagulant effects. Other interactions include potential increased risks when combined with medications such as acenocoumarol and ambroxol, highlighting the importance of monitoring drug combinations during treatment .

Biapenem shares similarities with several other beta-lactam antibiotics, particularly within the carbapenem class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpectrum of ActivityStability Against Beta-LactamasesUnique Features
BiapenemThienamycinBroad-spectrumModerateEffective against resistant strains
ImipenemCarbapenemBroad-spectrumLowRequires co-administration with cilastatin to prevent renal degradation
MeropenemCarbapenemBroad-spectrumHighMore stable against certain beta-lactamases than imipenem
ErtapenemCarbapenemBroad-spectrum but less effective against Pseudomonas aeruginosaModerateOnce-daily dosing due to longer half-life

Biapenem stands out due to its specific structural modifications that enhance its stability and efficacy against resistant bacterial strains while retaining a broad spectrum of activity similar to other carbapenems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

350.10487624 g/mol

Monoisotopic Mass

350.10487624 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YR5U3L9ZH1

Pharmacology

Biapenem is a 1-beta-methylcarbapenem antibiotic with a wide range of antibacterial activity. Biapenem has similar antibacterial activity to that of imipenem, but is more stable against human renal dehydropeptidase-I and with less neurotoxicity.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DH - Carbapenems
J01DH05 - Biapenem

Other CAS

120410-24-4

Wikipedia

Biapenem

Dates

Modify: 2023-08-15
1: Nakagawa Y, Suzuki K, Hirose T, Chou T, Fujisawa S, Kida M, Usuki K, Ishida Y, Taniguchi S, Kouzai Y, Tomoyasu S, Miyazaki K, Higashihara M, Ando K, Aoki S, Arai A, Akiyama N, Hatake K, Okamoto S, Dan K, Ohyashiki K, Urabe A. Erratum to: Clinical efficacy and safety of biapenem for febrile neutropenia in patients with underlying hematopoietic diseases: a multi-institutional study. J Infect Chemother. 2010 Dec 8. [Epub ahead of print] PubMed PMID: 21140280.
2: Jia B, Lu P, Huang W, Li C, Huang A, Zhou X, Zhang W, Wu G, Zhang G. A multicenter, randomized controlled clinical study on biapenem and imipenem/cilastatin injection in the treatment of respiratory and urinary tract infections. Chemotherapy. 2010;56(4):285-90. Epub 2010 Aug 11. PubMed PMID: 20714145.
3: Nakagawa Y, Suzuki K, Hirose T, Chou T, Fujisawa S, Kida M, Usuki K, Ishida Y, Taniguchi S, Kouzai Y, Tomoyasu S, Miyazaki K, Higashihara M, Ando K, Aoki S, Arai A, Akiyama N, Hatake K, Okamoto S, Dan K, Ohyashiki K, Urabe A. Clinical efficacy and safety of biapenem for febrile neutropenia in patients with underlying hematopoietic diseases: a multi-institutional study. J Infect Chemother. 2010 Jul 3. [Epub ahead of print] PubMed PMID: 20602137.
4: Kameda K, Ikawa K, Ikeda K, Morikawa N, Nakashima A, Ohge H, Sueda T. HPLC method for measuring meropenem and biapenem concentrations in human peritoneal fluid and bile: application to comparative pharmacokinetic investigations. J Chromatogr Sci. 2010 May-Jun;48(5):406-11. PubMed PMID: 20515537.
5: Thamlikitkul V, Trakulsomboon S. In vitro activity of biapenem against Burkholderia pseudomallei. Int J Antimicrob Agents. 2010 May;35(5):514. Epub 2010 Feb 25. PubMed PMID: 20188524.
6: Kikuchi E, Kikuchi J, Nasuhara Y, Oizumi S, Ishizaka A, Nishimura M. Comparison of the pharmacodynamics of biapenem in bronchial epithelial lining fluid in healthy volunteers given half-hour and three-hour intravenous infusions. Antimicrob Agents Chemother. 2009 Jul;53(7):2799-803. Epub 2009 Apr 20. PubMed PMID: 19380601; PubMed Central PMCID: PMC2704648.
7: Kameda K, Miki M, Ikawa K, Morikawa N, Kobayashi M. [Dosing regimen rationalization of biapenem in pediatric patients: use of Monte Carlo simulation]. Jpn J Antibiot. 2009 Feb;62(1):1-8. Japanese. PubMed PMID: 19378765.
8: Ikawa K, Morikawa N, Ikeda K, Katagiri M, Kiya K, Isobe N, Mizoue T, Kondo H, Takano M. Pharmacokinetics and pharmacodynamics of biapenem in human cerebrospinal fluid. Int J Antimicrob Agents. 2009 Aug;34(2):184-5. PubMed PMID: 19307107.
9: Xia M, Hang TJ, Zhang F, Li XM, Xu XY. The stability of biapenem and structural identification of impurities in aqueous solution. J Pharm Biomed Anal. 2009 May 1;49(4):937-44. Epub 2009 Feb 13. PubMed PMID: 19278804.
10: Suyama H, Ikawa K, Morikawa N, Ikeda K, Fujiue Y, Morikawa S, Kaneko K, Kuwabara M, Yamanoue T. Pharmacokinetics and pharmacodynamics of biapenem in critically ill patients under continuous venovenous hemodiafiltration. Jpn J Antibiot. 2008 Oct;61(5):303-13. PubMed PMID: 19260350.

Explore Compound Types